molecular formula C15H22N2O3 B119262 Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 158985-25-2

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No. B119262
M. Wt: 278.35 g/mol
InChI Key: YEHWSWXESXPBOS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O3 . It has a molecular weight of 278.35 . It is a solid substance and is also known as Olaparib Impurity 7 .


Synthesis Analysis

The synthesis of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate involves several steps. In one method, 4-hydroxyphenylpiperazine is reacted with NaOH and di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature overnight, and the product is collected as a tan solid . Another method involves the use of triethylamine and di-tert-butyl dicarbonate in dichloromethane or tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate has been confirmed by various spectroscopic studies, including FT-IR, 1H & 13C NMR, and LCMS . Single crystal X-ray diffraction analysis has also been used to further confirm the structure .


Physical And Chemical Properties Analysis

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a solid substance . It should be stored in a sealed container in a dry environment at room temperature .

Scientific Research Applications

PROTAC Development

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of drugs that target proteins for degradation. The compound’s role as a linker is crucial because it affects the three-dimensional orientation of the degrader, which in turn influences the formation of the ternary complex necessary for targeted protein degradation.

Dual-Target Inhibitors for Cancer Therapy

Recent studies have explored the use of this compound in the synthesis of dual-target inhibitors, particularly for the treatment of breast cancer . These inhibitors target both NAMPT (Nicotinamide Phosphoribosyltransferase) and PARP1 (Poly ADP-Ribose Polymerase 1) , enzymes involved in NAD metabolism, which is essential for cancer cell survival and proliferation.

Antibacterial Applications

The compound has been screened for antibacterial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria . Its efficacy in inhibiting bacterial growth makes it a potential candidate for developing new antibacterial agents.

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and eye protection .

properties

IUPAC Name

tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h4-7,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHWSWXESXPBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470641
Record name tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

CAS RN

158985-25-2
Record name tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MM Herth, V Kramer, F Rösch - Journal of Labelled Compounds …, 2009 - Wiley Online Library
5‐HT 1A receptors are involved in a variety of psychiatric disorders and in vivo molecular imaging of the 5‐HT 1A status represents an important approach to analyze and treat these …
M Bruncko, L Wang, GS Sheppard… - Journal of medicinal …, 2015 - ACS Publications
Myeloid cell leukemia 1 (MCL-1) is a BCL-2 family protein that has been implicated in the progression and survival of multiple tumor types. Herein we report a series of MCL-1 inhibitors …
Number of citations: 171 pubs.acs.org
JS Scott, AM Birch, KJ Brocklehurst… - Journal of Medicinal …, 2012 - ACS Publications
G protein coupled receptor 119 (GPR119) is viewed as an attractive target for the treatment of type 2 diabetes and other elements of the metabolic syndrome. During a program toward …
Number of citations: 73 pubs.acs.org
SJ Won - 2018 - deepblue.lib.umich.edu
Proteins are often regulated through the addition of chemical modifications that modulate localization, activity, and interactions. Protein S-palmitoylation describes the attachment of long-…
Number of citations: 0 deepblue.lib.umich.edu

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